molecular formula C37H70O5 B1244511 1-Palmitoleoyl-2-stearoyl-sn-glycerol

1-Palmitoleoyl-2-stearoyl-sn-glycerol

Cat. No. B1244511
M. Wt: 594.9 g/mol
InChI Key: SPBROLJVHYTNGF-BSNNDZOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoleoyl-2-stearoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl and stearoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid and a palmitoleic acid.
DG(16:1(9Z)/18:0/0:0)[iso2], also known as diacylglycerol(16:1/18:0) or DAG(16:1/18:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/18:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/18:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/18:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/18:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/18:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(16:1(9Z)/18:0) pathway. DG(16:1(9Z)/18:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/18:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:0/20:3(5Z, 8Z, 11Z)) pathway.

Scientific Research Applications

Enzymatic Activity and Metabolism

  • Diacylglycerol Kinase Substrate Suitability : 1-Palmitoleoyl-2-stearoyl-sn-glycerol has been examined as a potential substrate for diacylglycerol kinase, an enzyme crucial in the metabolism of lipids in brain microsomes (Holub & Piekarski, 1978).

Crystallization and Phase Behavior

  • Polymorphic Crystallization and Transformation : Research has explored the impact of thermal treatment on the polymorphic crystallization of 1-palmitoleoyl-2-stearoyl-sn-glycerol, revealing insights into phase behavior and stability under varying conditions (Bayés-García et al., 2016).

Interactions and Reactivity

  • Ozone Interaction Studies : The interactions of 1-palmitoleoyl-2-stearoyl-sn-glycerol monolayers with ozone have been studied, providing valuable data on the reactivity of this compound in environmental contexts (Lai, Yang, & Finlayson‐Pitts, 1994).

Thermal and Structural Properties

  • Binary Mixture Studies : The thermal and structural properties of 1-palmitoleoyl-2-stearoyl-sn-glycerol in combination with other triacylglycerols have been investigated to understand its behavior in mixed systems (Zhang et al., 2009).

Synthesis and Bioactivity

  • Neutral Plasmalogens Synthesis : The synthesis of 1-palmitoleoyl-2-stearoyl-sn-glycerol and related compounds has been explored, contributing to the understanding of neutral plasmalogens in biological systems (Gigg & Gigg, 1968).

Lipid Systems and Phase Transitions

  • Lysophosphatidylcholine Phase Equilibria : Research into the phase equilibria of 1-palmitoleoyl-2-stearoyl-sn-glycerol in water systems has provided insights into its behavior in cellular membranes and its potential role in fusion processes (Arvidson et al., 1985).

properties

Molecular Formula

C37H70O5

Molecular Weight

594.9 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] octadecanoate

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h14,16,35,38H,3-13,15,17-34H2,1-2H3/b16-14-/t35-/m0/s1

InChI Key

SPBROLJVHYTNGF-BSNNDZOISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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